molecular formula C14H13NO3S2 B11589557 7-(4-methoxyphenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde

7-(4-methoxyphenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde

Cat. No.: B11589557
M. Wt: 307.4 g/mol
InChI Key: PQBOEVCLLCNGOW-UHFFFAOYSA-N
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Description

7-(4-methoxyphenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique thiopyrano-thiazole framework, which imparts specific chemical and biological properties.

Preparation Methods

The synthesis of 7-(4-methoxyphenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde involves multiple steps, typically starting with the formation of the thiazole ring. One common synthetic route includes the reaction of 2-bromo-1-(4-methoxyphenyl)ethanone with thiourea, followed by cyclization with ethyl 2-chloro-3-oxobutanoate in the presence of a base such as sodium ethoxide . The reaction conditions often require refluxing in a suitable solvent like ethanol or dioxane.

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

7-(4-methoxyphenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperature settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-(4-methoxyphenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(4-methoxyphenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or modulate inflammatory pathways, resulting in anti-inflammatory activity .

Comparison with Similar Compounds

Similar compounds to 7-(4-methoxyphenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde include other thiazole derivatives such as:

The uniqueness of this compound lies in its specific thiopyrano-thiazole framework, which imparts distinct chemical and biological properties compared to other thiazole derivatives.

Properties

Molecular Formula

C14H13NO3S2

Molecular Weight

307.4 g/mol

IUPAC Name

7-(4-methoxyphenyl)-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde

InChI

InChI=1S/C14H13NO3S2/c1-18-10-4-2-8(3-5-10)11-9(6-16)7-19-13-12(11)20-14(17)15-13/h2-6,9,11H,7H2,1H3,(H,15,17)

InChI Key

PQBOEVCLLCNGOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(CSC3=C2SC(=O)N3)C=O

Origin of Product

United States

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